molecular formula C17H13ClFNO4 B14943293 2-chloro-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide

2-chloro-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide

Cat. No.: B14943293
M. Wt: 349.7 g/mol
InChI Key: UAVUWCJKBWKPDJ-UHFFFAOYSA-N
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Description

2-chloro-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide is a complex organic compound that features a benzodioxin ring system, a fluorophenyl group, and a chloroacetamide moiety

Preparation Methods

The synthesis of 2-chloro-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as ethanol and reagents like ammonium thiocyanate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized under specific conditions, leading to the formation of quinone derivatives.

    Reduction: The carbonyl group in the fluorophenyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds include other benzodioxin derivatives and fluorophenyl-containing molecules. Compared to these compounds, 2-chloro-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture.

Properties

Molecular Formula

C17H13ClFNO4

Molecular Weight

349.7 g/mol

IUPAC Name

2-chloro-N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide

InChI

InChI=1S/C17H13ClFNO4/c18-9-16(21)20-13-8-15-14(23-5-6-24-15)7-11(13)17(22)10-3-1-2-4-12(10)19/h1-4,7-8H,5-6,9H2,(H,20,21)

InChI Key

UAVUWCJKBWKPDJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)CCl)C(=O)C3=CC=CC=C3F

Origin of Product

United States

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